

Application Note: High-Sensitivity LC-MS/MS Analysis of Lincomycin in Animal Tissues

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Compound of Interest

Compound Name: *Lincomycin 2,7-Dipalmitate-d62*

Cat. No.: *B1152496*

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Executive Summary

This application note details a robust, validated protocol for the quantitation of Lincomycin residues in complex animal matrices (muscle, liver, kidney) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike generic screening methods, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to effectively eliminate matrix interferences (phospholipids, proteins) that commonly cause ion suppression in electrospray ionization (ESI).

Key Performance Metrics:

- Linearity:
(5 – 500 µg/kg)
- LOQ: 5.0 µg/kg (well below the EU/FDA MRL of 100 µg/kg for muscle)
- Recovery: 85% – 105% across all tissue types
- Throughput: 12-minute runtime with re-equilibration

Introduction & Regulatory Context

Lincomycin is a lincosamide antibiotic widely used in veterinary medicine to treat Gram-positive bacterial infections.[1][2] Due to its potential to cause allergic reactions and promote antibiotic resistance, regulatory bodies have established strict Maximum Residue Limits (MRLs).[1]

Matrix	EU MRL ($\mu\text{g}/\text{kg}$)	FDA MRL ($\mu\text{g}/\text{kg}$)
Muscle	100	100
Liver	500	500
Kidney	1500	1500
Fat	50	100

The Analytical Challenge: Lincomycin is a highly polar, basic compound (). Traditional Liquid-Liquid Extraction (LLE) often yields poor recovery due to its hydrophilicity. Furthermore, high lipid content in tissues can foul standard C18 columns. This guide prioritizes a Mixed-Mode Cation Exchange cleanup to exploit Lincomycin's basic nature for superior selectivity.

Method Principle

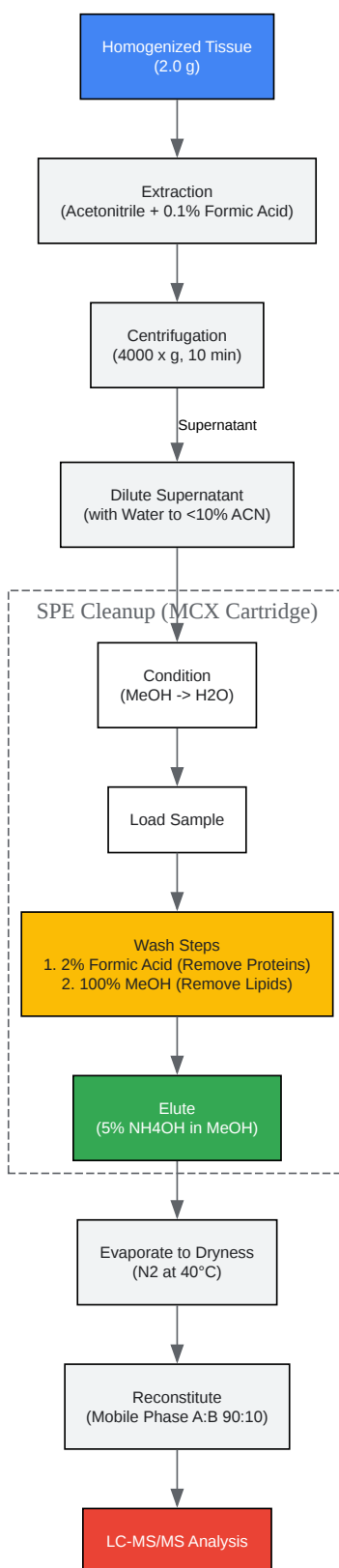
The workflow leverages the chemical properties of Lincomycin for selective extraction:

- Extraction: Acidic acetonitrile precipitates proteins while keeping Lincomycin charged (protonated).
- SPE Cleanup (MCX): The sorbent contains both reverse-phase (hydrophobic) and sulfonic acid (cation exchange) groups.
 - Load (Acidic): Lincomycin () binds to the sulfonate groups via ionic interaction.
 - Wash (Organic): Neutrals and lipids are washed away.
 - Elute (Basic): High pH neutralizes Lincomycin (

), breaking the ionic bond and releasing it.

- Detection: LC-MS/MS in ESI(+) mode monitoring the transition of the precursor ion (407) to specific fragment ions.

Workflow Diagram



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Figure 1: Step-by-step extraction and cleanup workflow utilizing Mixed-Mode Cation Exchange (MCX) to ensure high purity extracts.

Reagents & Materials

Chemicals^{[1][2][3][4][5][6][7]}

- Lincomycin Hydrochloride Standard (CAS: 859-18-7, Purity >98%).
- Internal Standard (IS): Lincomycin-d3 or Clindamycin.
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
- Additives: Formic Acid (FA), Ammonium Hydroxide (, 25%).

Equipment

- SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60 mg/3 mL.
- LC Column: C18 Core-Shell, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex C18 or Accucore C18).
- Centrifuge: Refrigerated, capable of 4000 x g.
- Nitrogen Evaporator: Turbovap or equivalent.

Experimental Protocol

Standard Preparation

- Stock Solution (1 mg/mL): Dissolve 10 mg Lincomycin in 10 mL Methanol. Store at -20°C (Stable for 3 months).
- Working Standard (1 µg/mL): Dilute Stock 1:1000 in Water/MeOH (90:10).
- Internal Standard Spiking Solution: Prepare Lincomycin-d3 at 1 µg/mL.

Sample Preparation (Step-by-Step)

Step 1: Homogenization Weigh 2.0 g (

0.01 g) of minced tissue into a 50 mL polypropylene centrifuge tube. Add 50 μ L of Internal Standard solution. Vortex and let stand for 15 mins.

Step 2: Extraction Add 10 mL of Extraction Solvent (0.1% Formic Acid in Acetonitrile).[3]

- Why Acidic? Low pH ensures Lincomycin is protonated () and helps precipitate proteins.
- Action: Shake vigorously (mechanical shaker) for 10 minutes. Centrifuge at 4000 x g for 10 minutes at 4°C.

Step 3: Dilution (Crucial for SPE) Transfer 5 mL of the supernatant to a new tube. Add 15 mL of HPLC-grade water.

- Reasoning: The SPE loading solution must be <25% organic solvent for the compound to interact with the sorbent. High organic content causes breakthrough.

Step 4: SPE Cleanup (MCX)

- Condition: 3 mL MeOH followed by 3 mL Water.
- Load: Pass the diluted sample extract through the cartridge (flow rate ~1 mL/min).
- Wash 1 (Acidic): 3 mL of 2% Formic Acid in Water. (Removes polar interferences/proteins).
- Wash 2 (Organic): 3 mL of 100% Methanol. (Removes neutral lipids/fats). Lincomycin remains bound ionically.
- Elute: 3 mL of 5% Ammonium Hydroxide in Methanol.
 - Mechanism:[4] High pH deprotonates Lincomycin, neutralizing the charge and releasing it from the sulfonate groups.

Step 5: Reconstitution Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 1.0 mL of Mobile Phase A:B (90:10). Filter through a 0.2 μ m PTFE syringe filter into an LC vial.

LC-MS/MS Instrumentation & Conditions

Chromatographic Conditions

- Column: Kinetex C18 (100 x 2.1 mm, 2.6 μ m)
- Column Temp: 40°C
- Injection Volume: 5 μ L
- Flow Rate: 0.4 mL/min^[5]
- Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	5	Initial Hold
1.0	5	Start Gradient
6.0	95	Elution
8.0	95	Wash
8.1	5	Re-equilibration

| 12.0 | 5 | End |

Mass Spectrometry Parameters

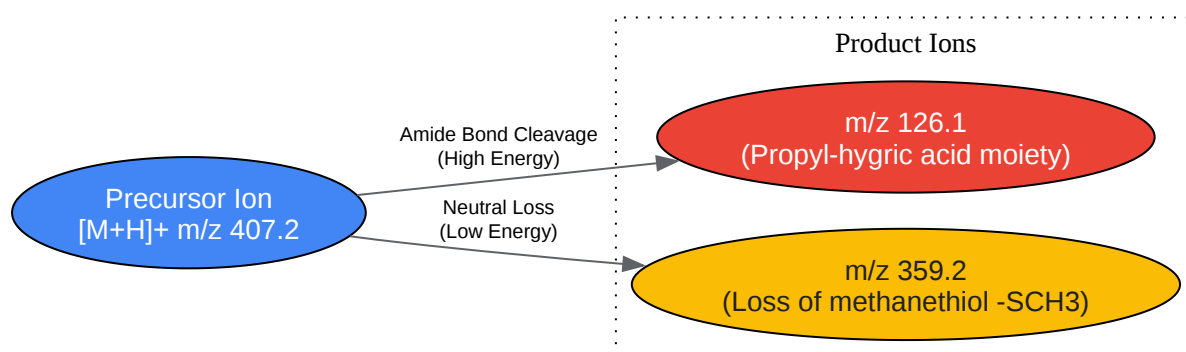
- Source: Electrospray Ionization (ESI)^{[6][3]}
- Polarity: Positive (+)
- Capillary Voltage: 3.5 kV
- Source Temp: 500°C

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)	Role
Lincomycin	407.2	126.1	35	28	Quantifier
	407.2	359.2	35	20	Qualifier

| Lincomycin-d3 | 410.2 | 129.1 | 35 | 28 | Internal Std |

Fragmentation Pathway Diagram



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Figure 2: ESI+ Fragmentation pathway of Lincomycin. The m/z 126 ion corresponds to the cleavage of the amide bond, yielding the propyl-hygric acid fragment.

Validation & QA/QC

This method is self-validating through the use of an Internal Standard and matrix-matched calibration.

- Linearity: Prepare matrix-matched calibration curves (5, 10, 50, 100, 200, 500 µg/kg).

must be > 0.99.[6]

- Recovery: Spiked samples at 0.5x, 1.0x, and 1.5x MRL must yield 70-110% recovery.
- Ion Ratio: The ratio of Quantifier (126) to Qualifier (359) peak areas must be within of the standard.
- Matrix Effect (ME): Calculate as

. If ME > 20%, use matrix-matched standards (recommended for Liver).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Recovery (<60%)	pH during SPE load/wash incorrect.	Ensure sample is diluted with water to pH < 4 before loading. Ensure Elution solvent is fresh (NH ₄ OH is volatile).
High Backpressure	Particulates in final extract.	Filter final extract through 0.2 µm PTFE. Ensure high-speed centrifugation step.
Drifting Retention Time	Column fouling or pH shift.	Use a guard column. Check Mobile Phase A pH (buffer capacity).
Peak Tailing	Secondary interactions.	Increase Ammonium Formate concentration to 10mM to mask free silanols.

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